molecular formula C16H24N2O3 B12973588 tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate

tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate

Cat. No.: B12973588
M. Wt: 292.37 g/mol
InChI Key: RLNZHRCAHOZIMJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carboxylate group at position 1 and a hydroxypyridin-4-ylmethyl substituent at position 2.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 2-[hydroxy(pyridin-4-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-11-5-4-6-13(18)14(19)12-7-9-17-10-8-12/h7-10,13-14,19H,4-6,11H2,1-3H3

InChI Key

RLNZHRCAHOZIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(C2=CC=NC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based reagents. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with pyridine derivatives under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-car

Biological Activity

Tert-butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate, also known as tert-butyl 4-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory effects, neuroprotective properties, and structure-activity relationships (SARs).

  • Chemical Formula : C16H24N2O3
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 333986-05-3
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation.

CompoundIC50 (μmol)Reference
This compoundNot specified
Celecoxib0.04 ± 0.01

In specific bioassays like carrageenan-induced paw edema, these compounds demonstrated significant reductions in inflammation, comparable to established anti-inflammatory drugs such as indomethacin.

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. In vitro studies showed that it could inhibit amyloid beta peptide (Aβ) aggregation, a hallmark of Alzheimer's disease.

ParameterResult
Aβ Aggregation Inhibition85% at 100 μM
Cell Viability ImprovementFrom 43.78% to 62.98% with treatment

These findings suggest that the compound may protect neuronal cells from oxidative stress induced by Aβ, potentially offering therapeutic benefits for neurodegenerative diseases.

3. Structure-Activity Relationships (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the piperidine ring and the pyridine moiety can significantly influence its potency and selectivity for various targets.

Case Study 1: Inhibition of COX Enzymes

In a study assessing various derivatives for COX inhibition, tert-butyl derivatives were synthesized and tested for their efficacy against COX-1 and COX-2 enzymes. The results indicated that certain modifications led to enhanced selectivity towards COX-2, which is beneficial for reducing side effects associated with non-selective NSAIDs.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the protective effects of the compound against Aβ-induced toxicity in astrocytes. The study demonstrated that treatment with this compound resulted in a significant reduction of inflammatory markers such as TNFα and IL-6, suggesting a mechanism through which the compound exerts its neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Key structural differences among analogs include:

  • Pyridine Position: The target compound has a pyridin-4-yl group, whereas analogs like tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7) feature pyridin-3-yl substitution. This positional variance influences electronic distribution and steric interactions .
  • Functional Groups: Amino (NH₂) and hydroxy (OH) groups at different positions modulate hydrogen-bonding capacity and reactivity. For example, the amino group in CAS 1707580-61-7 may enhance solubility but reduce metabolic stability .
Physical and Chemical Properties
Compound Name Molecular Weight Melting Point Physical State Key Functional Groups
tert-Butyl 2-(hydroxy(pyridin-4-yl)methyl)piperidine-1-carboxylate (Target) Not reported Not available Inferred solid Pyridin-4-yl, hydroxy, tert-butyl
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 277.36 Not reported Light yellow solid Pyridin-3-yl, amino
Quinoline derivative 478.43 419–420 K Colorless crystal Quinoline, trifluoromethyl
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Not reported Not available Not reported Pyridin-2-yl, hydroxy

Key Observations :

  • The quinoline derivative’s higher molecular weight and trifluoromethyl groups contribute to its elevated melting point (419–420 K) compared to pyridine-based analogs .

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